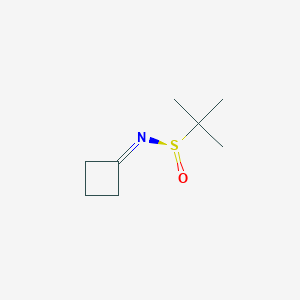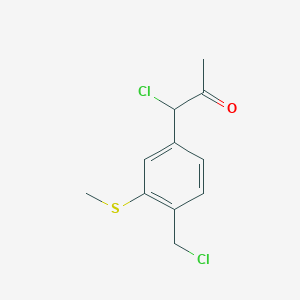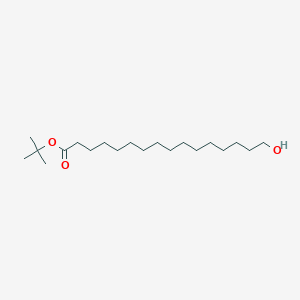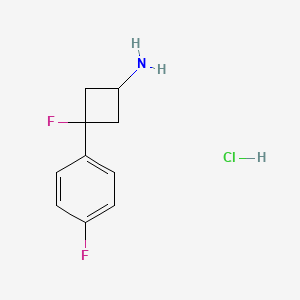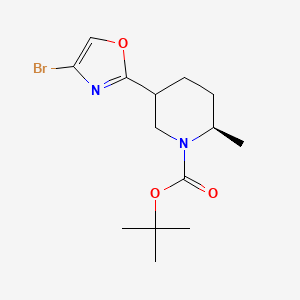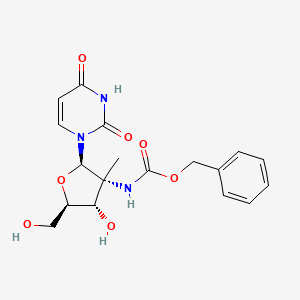
(R)-2-((R)-6,7-dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Almorexant hydrochloride is a potent and competitive dual orexin 1 receptor (OX1) and orexin 2 receptor (OX2) antagonist. It was developed by Actelion Pharmaceuticals and GlaxoSmithKline for the treatment of insomnia. The compound acts as a competitive antagonist of the OX1 and OX2 orexin receptors, which are involved in the regulation of sleep and wakefulness .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of almorexant hydrochloride involves several key steps. One notable method is the enantioselective synthesis via iridium-catalysed intramolecular allylic amidation. This method involves the preparation of the chiral tetrahydroisoquinoline core structure, followed by an oxidative Heck reaction at room temperature and a hydrazine-mediated organocatalysed reduction .
Industrial Production Methods
Industrial production methods for almorexant hydrochloride are not extensively documented in the public domain. the synthesis typically involves the use of advanced catalytic processes and stringent reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Almorexant hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidative reactions, particularly during its synthesis.
Substitution: Substitution reactions may occur, especially in the presence of specific reagents.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of almorexant hydrochloride include iridium catalysts, hydrazine, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major product formed from these reactions is almorexant hydrochloride itself, which is obtained in its pure form after several purification steps.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure and reactivity make it a subject of interest in synthetic organic chemistry.
Medicine: The primary application of almorexant hydrochloride is in the treatment of insomnia.
Industry: While its industrial applications are limited, almorexant hydrochloride’s synthesis and production methods are of interest to the pharmaceutical industry.
Mecanismo De Acción
Almorexant hydrochloride exerts its effects by acting as a competitive antagonist of the OX1 and OX2 orexin receptors. These receptors are involved in the regulation of sleep and wakefulness. By inhibiting the activation of these receptors, almorexant hydrochloride promotes sleep and reduces wakefulness . The compound selectively inhibits the functional consequences of OX1 and OX2 receptor activation, such as intracellular calcium mobilization .
Comparación Con Compuestos Similares
Similar Compounds
Suvorexant: Another dual orexin receptor antagonist used for the treatment of insomnia.
Daridorexant: A selective dual orexin receptor antagonist that improves sleep and daytime functioning in patients with insomnia.
Uniqueness
Almorexant hydrochloride is unique in its specific binding affinity and competitive antagonism of both OX1 and OX2 receptors. Its development marked a significant advancement in the treatment of insomnia, offering an alternative to traditional benzodiazepines and Z-drugs .
Propiedades
Fórmula molecular |
C29H32ClF3N2O3 |
|---|---|
Peso molecular |
549.0 g/mol |
Nombre IUPAC |
(2R)-2-[(1R)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide;hydrochloride |
InChI |
InChI=1S/C29H31F3N2O3.ClH/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32;/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35);1H/t24-,27-;/m1./s1 |
Clave InChI |
BYGBTDRDPBJUBB-ITTCRWFKSA-N |
SMILES isomérico |
CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC.Cl |
SMILES canónico |
CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





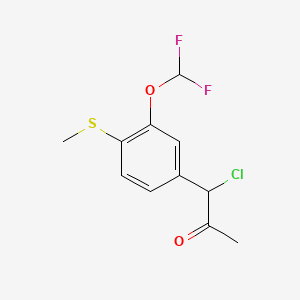
![cis-1'-Tert-butyl 6A-methyl hexahydro-1H-spiro[cyclopenta[C]pyrrole-4,4'-piperidine]-1',6A-dicarboxylate](/img/structure/B14044062.png)

![5-(ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14044073.png)

